7-Amino-3-phenyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
7-Amino-3-phenyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and significant applications in medicinal chemistry. The unique structure of this compound, which includes both pyrazole and pyrimidine rings, makes it a valuable scaffold for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-phenyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3-aminopyrazole with an aldehyde or ketone, followed by cyclization with a suitable reagent. The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the fused ring system .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
7-Amino-3-phenyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Aromatic substitution reactions, such as nitration, halogenation, and formylation, can be carried out on the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating agents like nitric acid, halogenating agents like bromine, and formylating agents like formic acid.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
7-Amino-3-phenyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of fluorescent probes and materials for optoelectronic applications.
Mechanism of Action
The mechanism of action of 7-Amino-3-phenyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- Pyrazolo[1,5-a]pyrimidine derivatives with various substituents on the phenyl ring .
Uniqueness
7-Amino-3-phenyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid stands out due to its specific substitution pattern, which imparts unique biological activities and chemical properties. Its ability to undergo diverse chemical reactions and its potential for various scientific applications make it a valuable compound in research and industry .
Properties
Molecular Formula |
C13H10N4O2 |
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Molecular Weight |
254.24 g/mol |
IUPAC Name |
7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C13H10N4O2/c14-11-10(13(18)19)6-15-12-9(7-16-17(11)12)8-4-2-1-3-5-8/h1-7H,14H2,(H,18,19) |
InChI Key |
HVPPLHNIGOGRQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=CC(=C(N3N=C2)N)C(=O)O |
Origin of Product |
United States |
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